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Compound of Interest

Compound Name: Epiyangambin

Cat. No.: B1671535 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the leishmanicidal activity of two lignans,

epiyangambin and yangambin. The information presented is based on experimental data from

in vitro studies and is intended to inform researchers in the field of anti-leishmanial drug

discovery.

Quantitative Comparison of Leishmanicidal Activity
The leishmanicidal efficacy of epiyangambin and yangambin has been evaluated against

various Leishmania species. The following tables summarize the 50% inhibitory concentration

(IC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI), providing a

quantitative comparison of their potency and safety profiles.
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Compound
Leishmania
Species

Form IC50 (µM) Reference

Epiyangambin L. amazonensis Amastigote 22.6 ± 4.9 [1][2]

L. braziliensis Amastigote 74.4 ± 9.8 [1][2]

Yangambin L. amazonensis Amastigote 43.9 ± 5 [1][2]

L. braziliensis Amastigote 76 ± 17 [1][2]

L. chagasi Promastigote 49.0 µg/mL [3]

L. amazonensis Promastigote 64.9 µg/mL [3]

Compound Host Cell CC50 (µM)

Selectivity
Index (SI =
CC50/IC50)
vs L.
amazonensi
s

Selectivity
Index (SI =
CC50/IC50)
vs L.
braziliensis

Reference

Epiyangambi

n

Bone

Marrow-

Derived

Macrophages

275.4 ± 15.5 12.2 3.7 [1]

Yangambin

Bone

Marrow-

Derived

Macrophages

> 1000 > 22.8 > 13.2 [1]

Summary of Findings:

Against L. amazonensis: Epiyangambin (IC50 = 22.6 µM) demonstrates significantly higher

potency than yangambin (IC50 = 43.9 µM) against intracellular amastigotes.[1][2]

Against L. braziliensis: Both compounds exhibit comparable and moderate activity against

intracellular amastigotes, with IC50 values of 74.4 µM for epiyangambin and 76 µM for
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yangambin.[1][2]

Cytotoxicity and Selectivity: Yangambin displays lower cytotoxicity towards host

macrophages (CC50 > 1000 µM) compared to epiyangambin (CC50 = 275.4 µM), resulting

in a higher selectivity index for yangambin against both Leishmania species.[1] This

suggests a better safety profile for yangambin.

Activity against Promastigotes: Studies on the promastigote form of L. chagasi and L.

amazonensis also indicate leishmanicidal activity for yangambin.[3]

Experimental Protocols
The following is a detailed description of the methodologies employed in the key comparative

study.

1. Parasite Culture:

Leishmania amazonensis and Leishmania braziliensis promastigotes were cultured at 26°C

in Schneider's insect medium supplemented with 10% fetal bovine serum (FBS) and

antibiotics.

2. Host Cell Culture:

Bone marrow-derived macrophages (BMDMs) were obtained from BALB/c mice and cultured

in RPMI 1640 medium supplemented with 20% FBS, L-glutamine, and antibiotics at 37°C in

a 5% CO2 atmosphere.

3. In Vitro Infection and Treatment:

BMDMs were plated and infected with stationary-phase promastigotes at a parasite-to-

macrophage ratio of 10:1.

After 4 hours of incubation, non-internalized parasites were removed by washing.

Infected macrophages were then treated with varying concentrations of epiyangambin or

yangambin for 48 hours.

4. Determination of Leishmanicidal Activity (IC50):
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The number of intracellular amastigotes was quantified by microscopic counting after

Giemsa staining.

The IC50 value, representing the concentration of the compound that inhibits 50% of the

intracellular parasites, was determined from dose-response curves.[1]

5. Cytotoxicity Assay (CC50):

The viability of BMDMs treated with the compounds was assessed using the Resazurin

reduction assay.

The CC50 value, the concentration that reduces cell viability by 50%, was calculated.[4]

6. Selectivity Index (SI):

The SI was calculated as the ratio of the CC50 of the host cell to the IC50 of the parasite (SI

= CC50/IC50).

Potential Mechanism of Action: Immunomodulation
While the precise leishmanicidal mechanism of epiyangambin and yangambin is not fully

elucidated, evidence suggests a direct effect on the parasite and a significant

immunomodulatory role.[5] Both compounds have been shown to reduce the production of pro-

inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis

factor-alpha (TNF-α) in Leishmania-infected macrophages.[5][6] The production of these

molecules is largely regulated by the NF-κB signaling pathway.
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Caption: Proposed immunomodulatory mechanism of Epiyangambin and Yangambin.
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The diagram above illustrates a simplified NF-κB signaling pathway in a Leishmania-infected

macrophage. It is hypothesized that epiyangambin and yangambin may exert their anti-

inflammatory effects by inhibiting key components of this pathway, such as the IKK complex,

thereby preventing the transcription of pro-inflammatory genes. This immunomodulatory

activity, coupled with a direct effect on the parasite, likely contributes to their overall

leishmanicidal efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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